molecular formula C32H48O6 B12746349 O-Acetylquinovic acid CAS No. 7346-27-2

O-Acetylquinovic acid

Cat. No.: B12746349
CAS No.: 7346-27-2
M. Wt: 528.7 g/mol
InChI Key: HHCKJOUTBSMSAY-DPZQDLBJSA-N
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Description

O-Acetylquinovic acid is a derivative of quinovic acid, a naturally occurring triterpenoid compound. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C32H48O6, and it has a molecular weight of 528.72 g/mol . This compound is typically found in the bark of certain plant species, such as those belonging to the Rubiaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylquinovic acid involves the acetylation of quinovic acid. This process typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the quinovic acid molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of quinovic acid from natural sources, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: O-Acetylquinovic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinovic acid derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

O-Acetylquinovic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Acetylquinovic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase-dependent pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation, which can enhance its biological activity and stability compared to its parent compound, quinovic acid. This modification may also improve its pharmacokinetic properties, making it a more effective therapeutic agent .

Properties

CAS No.

7346-27-2

Molecular Formula

C32H48O6

Molecular Weight

528.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C32H48O6/c1-18-10-15-31(26(34)35)16-17-32(27(36)37)21(25(31)19(18)2)8-9-23-29(6)13-12-24(38-20(3)33)28(4,5)22(29)11-14-30(23,32)7/h8,18-19,22-25H,9-17H2,1-7H3,(H,34,35)(H,36,37)/t18-,19+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1

InChI Key

HHCKJOUTBSMSAY-DPZQDLBJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

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